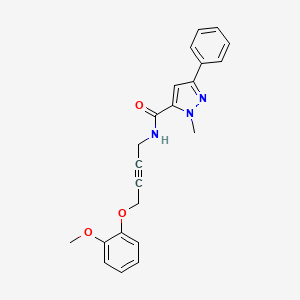

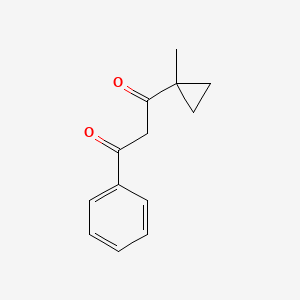

![molecular formula C23H23N7O B2688244 2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-90-7](/img/structure/B2688244.png)

2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of chalcone with guanidine hydrochloride . All the synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The oxidation of the 1-amino derivative with lead tetraacetate gave 2-phenyl [1,2,3]triazolo [4,5- e ] [1,2,3,4]tetrazine, whereas that of the 2-amino derivative resulted in the formation of 1,3-dicyano-2-phenyltriazenimide .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .科学的研究の応用

Antimicrobial and Antifungal Applications Compounds synthesized with structural elements similar to 2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been investigated for their potential antimicrobial and antifungal effects. Research has shown that certain derivatives exhibit moderate effects against bacterial and fungal species, highlighting the potential of these compounds in addressing infectious diseases (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).

Anticancer Research Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have focused on the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety and their in vitro antitumor activity, particularly against breast cancer cells. This research suggests that specific derivatives may possess promising antiproliferative agents, comparable with known anticancer drugs like cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).

Analgesic Efficacy Some compounds incorporating the piperazine moiety similar to the structure have been evaluated for their analgesic efficacy. Research has indicated that specific analogs can be more potent than aspirin in animal models, demonstrating potential nonopioid nonantiinflammatory analgesic properties. However, sedative effects at relatively low doses were also observed, which emphasizes the need for further exploration of therapeutic windows (L. Savelon, J. Bizot-Espiard, D. Caignard, B. Pfeiffer, P. Renard, M. Viaud, G. Guillaumet, 1998).

Synthetic Chemistry The chemical structure of this compound facilitates the exploration of new synthetic pathways in heterocyclic chemistry. Research in this area has led to the development of novel synthesis methods for pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other complex heterocyclic systems, significantly contributing to medicinal chemistry and drug discovery (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).

Genotoxicity Studies Compounds with similar structures have been investigated for their genotoxic potential to ensure safety in therapeutic applications. Studies on 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, a potent H4 receptor antagonist, have explored bioactivation mechanisms that could lead to genotoxicity, with a focus on mitigating these effects for safer drug development (M. Gunduz, Amanda L. Cirello, P. Klimko, Jennifer L. Dumouchel, U. Argikar, 2018).

作用機序

特性

IUPAC Name |

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHIMFOSJFGIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

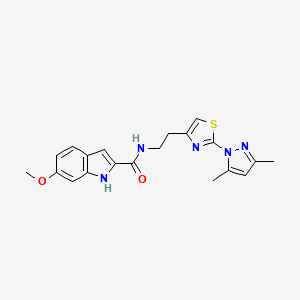

![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)

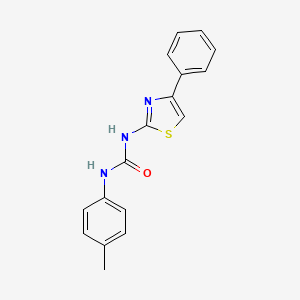

![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

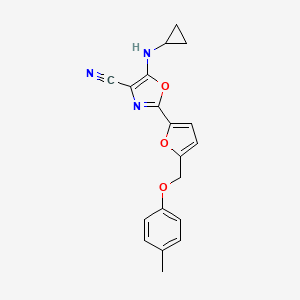

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)

![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)